1,3-Bis(4-methylphenyl)-2-benzofuran
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Overview
Description
1,3-Di-p-tolylisobenzofuran is an organic compound belonging to the benzofuran family It is characterized by the presence of two p-tolyl groups attached to the 1 and 3 positions of the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-p-tolylisobenzofuran can be synthesized through a multi-step process. One common method involves the reaction of 3-methoxy-3H-isobenzofuran-1-one with para-methylphenylmagnesium bromide, followed by treatment with hydrogen chloride . Another approach is the one-pot synthesis of symmetric and unsymmetric 1,3-diarylisobenzofurans by sequential reactions of methyl 2-formylbenzoate with two identical or different aryl metal species .
Industrial Production Methods
Industrial production methods for 1,3-Di-p-tolylisobenzofuran are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-p-tolylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1,3-Di-p-tolylisobenzofuran has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Di-p-tolylisobenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound can act as a reactive intermediate in various chemical reactions, forming stable products through cycloaddition and other mechanisms . Its biological activity is attributed to its ability to interact with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
1,3-Di-p-tolylisobenzofuran can be compared with other benzofuran derivatives, such as:
1,3-Diphenylisobenzofuran: Similar in structure but with phenyl groups instead of p-tolyl groups.
Benzofuran: The parent compound with a simpler structure.
Other diarylisobenzofurans: Compounds with different aryl groups attached to the isobenzofuran ring.
Uniqueness
1,3-Di-p-tolylisobenzofuran is unique due to the presence of p-tolyl groups, which impart specific chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62422-95-1 |
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Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,3-bis(4-methylphenyl)-2-benzofuran |
InChI |
InChI=1S/C22H18O/c1-15-7-11-17(12-8-15)21-19-5-3-4-6-20(19)22(23-21)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChI Key |
RKRIEYDULKFLID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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